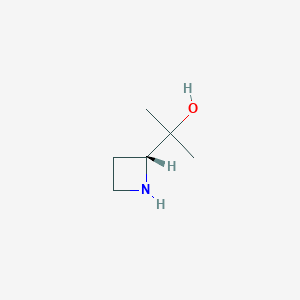

(R)-2-(Azetidin-2-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

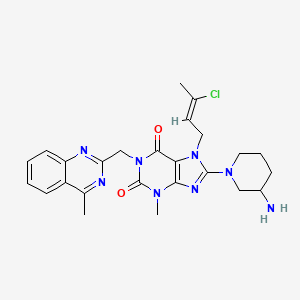

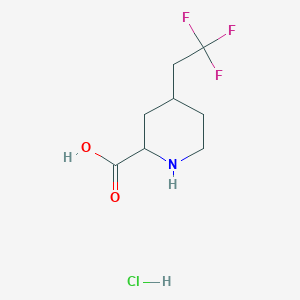

(R)-2-(Azetidin-2-yl)propan-2-ol, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a chiral molecule, meaning that it exists in two mirror-image forms, (R)- and (S)-. (R)-baclofen is the active enantiomer, while (S)-baclofen is inactive. (R)-baclofen is a potent agonist of GABA-B receptors, which are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.

Mecanismo De Acción

The mechanism of action of (R)-baclofen involves the activation of GABA-B receptors, which are coupled to G-proteins and regulate the activity of ion channels and second messenger systems. By activating GABA-B receptors, (R)-baclofen inhibits the release of several neurotransmitters, including glutamate, which is the main excitatory neurotransmitter in the CNS. This leads to a decrease in neuronal excitability and a reduction in synaptic transmission, resulting in a range of physiological and behavioral effects.

Biochemical and physiological effects:

The biochemical and physiological effects of (R)-baclofen are complex and depend on the dose, route of administration, and target tissue. In general, (R)-baclofen has been shown to have the following effects:

- Muscle relaxant: (R)-baclofen is a potent muscle relaxant, particularly in the treatment of spasticity associated with neurological disorders, such as multiple sclerosis and spinal cord injury. It acts by reducing the release of excitatory neurotransmitters from motor neurons, leading to a decrease in muscle tone and spasticity.

- Anticonvulsant: (R)-baclofen has been shown to have anticonvulsant effects in various animal models of epilepsy. It acts by reducing the release of glutamate and other excitatory neurotransmitters, which are involved in the initiation and propagation of seizures.

- Anxiolytic and antidepressant: (R)-baclofen has been shown to have anxiolytic and antidepressant effects in various animal models of anxiety and depression. It acts by modulating the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin, which are involved in the regulation of mood and emotions.

- Analgesic: (R)-baclofen has been shown to have analgesic effects in various animal models of pain. It acts by reducing the release of glutamate and other excitatory neurotransmitters, which are involved in the transmission of pain signals in the CNS.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (R)-baclofen in lab experiments include its high potency and selectivity for GABA-B receptors, its well-established pharmacological profile, and its availability as a purified enantiomer. However, there are also some limitations, such as its poor solubility in water, its short half-life in vivo, and its potential for off-target effects at high doses.

Direcciones Futuras

There are several future directions for the research on (R)-baclofen, including:

- Development of new analogs with improved pharmacokinetic properties and selectivity for GABA-B receptors.

- Investigation of the role of GABA-B receptors in various neurological and psychiatric disorders, and the potential therapeutic applications of (R)-baclofen and other GABA-B agonists.

- Study of the molecular mechanisms underlying the effects of (R)-baclofen on synaptic transmission, neuronal excitability, and plasticity.

- Exploration of the interactions between (R)-baclofen and other neurotransmitter systems, such as the endocannabinoid system, and their potential synergistic effects.

- Development of new methods for the delivery of (R)-baclofen to specific target tissues, such as the brain or spinal cord, for the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of (R)-baclofen involves several steps, starting from commercially available starting materials. One of the most commonly used methods is the resolution of racemic baclofen using chiral resolution agents, such as tartaric acid or di-p-toluoyl-L-tartaric acid. This method allows the separation of (R)- and (S)-baclofen, which can then be purified and used for further studies.

Aplicaciones Científicas De Investigación

(R)-baclofen has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as spasticity, epilepsy, anxiety, depression, and addiction. It has been shown to have a high affinity and selectivity for GABA-B receptors, which are widely distributed in the central nervous system (CNS) and modulate the release of several neurotransmitters, including dopamine, noradrenaline, and glutamate.

Propiedades

IUPAC Name |

2-[(2R)-azetidin-2-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVXGHJKQTHHH-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)

![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)